4-[Bis(6-chlorohexyl)amino]benzaldehyde
Description
Contextualizing the Benzene-Amine-Aldehyde Motif in Advanced Organic Synthesis and Materials Chemistry
The benzene-amine-aldehyde motif is a cornerstone in the field of organic chemistry, representing a class of aromatic compounds that feature a benzene (B151609) ring substituted with both an amino group and an aldehyde group. This structural arrangement, particularly with a tertiary amine as is the case for the target compound's family, creates a versatile platform for a wide array of chemical transformations and applications.
In advanced organic synthesis , these compounds are valuable intermediates. The aldehyde group is highly reactive and participates in numerous classical organic reactions, including Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases. ekb.eg The tertiary amine, often a dialkylamino group, acts as a powerful electron-donating group, which activates the benzene ring and influences the reactivity of the aldehyde. This electronic property is crucial for directing further substitutions on the aromatic ring and for modulating the properties of resulting molecules. For instance, the Vilsmeier-Haack reaction is a common method used to synthesize derivatives of this motif, highlighting its importance as a building block. nih.gov
In materials chemistry , the benzene-amine-aldehyde framework is integral to the design of functional materials. The inherent electron-donating (amine) and electron-withdrawing (aldehyde) nature of the substituents creates a "push-pull" system, which can give rise to interesting photophysical properties. This makes them precursors for various dyes, spectroscopic probes, and materials with nonlinear optical properties. nih.gov Compounds based on this motif have been investigated for applications in organic light-emitting diodes (OLEDs), often serving as hole transport materials or as hosts for phosphorescent guest molecules. chemicalbook.com The potential for these molecules to exhibit properties like solvatofluorochromism (color change in different solvents) and mechanofluorochromism (color change upon mechanical stress) further underscores their relevance in the development of advanced sensors and smart materials. nih.gov
Inferred Molecular Architecture of 4-[Bis(6-chlorohexyl)amino]benzaldehyde
Based on its nomenclature, the molecular architecture of this compound consists of a central benzaldehyde (B42025) unit. An aldehyde group (-CHO) is attached to a benzene ring. At the fourth position (para) relative to the aldehyde, a tertiary amine nitrogen atom is attached. This nitrogen is, in turn, bonded to two separate hexyl chains. Each of these six-carbon chains is terminated by a chlorine atom at the sixth position.
Calculated Elemental Composition and Molecular Weight
While experimental data is unavailable, the elemental composition and molecular weight can be calculated from its chemical formula, C19H29Cl2NO.
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C19H29Cl2NO |
| Molecular Weight | 374.34 g/mol |
| Elemental Composition | |
| Carbon (C) | 60.96% |
| Hydrogen (H) | 7.81% |
| Chlorine (Cl) | 18.94% |
| Nitrogen (N) | 3.74% |
This data is calculated based on the chemical formula and has not been experimentally verified from cited sources.
Functional Groups and Their Significance for Chemical Reactivity and Material Applications
The molecule's reactivity is dictated by its key functional groups:
Aldehyde Group (-CHO): This group is a primary site for nucleophilic addition reactions, making it a versatile handle for synthesizing more complex molecules, such as polymers or Schiff bases.
Tertiary Amine (-N(R)2): The nitrogen atom with its lone pair of electrons is a strong electron-donating group. This influences the electronic properties of the entire molecule, enhancing the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Chloroalkyl Chains (-C6H12Cl): The two 6-chlorohexyl chains provide sites for nucleophilic substitution reactions at the terminal carbon atom, allowing the molecule to be grafted onto other structures or to participate in polymerization. The length and flexibility of these chains would also influence the molecule's solubility and its physical properties in a material context, such as its glass transition temperature if used in a polymer.
Overview of Academic Research Trajectories and Potential in Chemical Sciences
Given the absence of direct research on this compound, its potential must be inferred from studies on analogous structures. The presence of the two terminal chlorine atoms on long alkyl chains suggests a primary potential application as a bifunctional monomer or cross-linking agent in polymer chemistry.
The synthesis of a related compound, 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde, has been documented, employing a Vilsmeier-Haack type reaction on N,N-di-(6-acetoxyhexyl)aniline. prepchem.com A similar synthetic pathway could likely be adapted to produce the chloro-variant.
Research trajectories for this specific compound would likely focus on:
Polymer Synthesis: Utilizing the two chloro-functionalized arms to react with other monomers (e.g., diamines, diols) to create novel polymers, potentially for applications in coatings, adhesives, or advanced resins.
Materials Science: Investigating the molecule as a building block for functional materials where the long, flexible hexyl chains could impart specific properties like solubility in nonpolar media or a lower glass transition temperature in resulting polymers.
Medicinal Chemistry: While the shorter-chain analogue, 4-[Bis(2-chloroethyl)amino]benzaldehyde, is noted for its connection to nitrogen mustards and potential biological activity, the properties of the hexyl-chain version would be substantially different and would require dedicated investigation. cymitquimica.com
Structure
3D Structure
Properties
CAS No. |
766545-67-9 |
|---|---|
Molecular Formula |
C19H29Cl2NO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-[bis(6-chlorohexyl)amino]benzaldehyde |
InChI |
InChI=1S/C19H29Cl2NO/c20-13-5-1-3-7-15-22(16-8-4-2-6-14-21)19-11-9-18(17-23)10-12-19/h9-12,17H,1-8,13-16H2 |
InChI Key |
ATIXVRZJJVEIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCCCCCCl)CCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bis 6 Chlorohexyl Amino Benzaldehyde
Retrosynthetic Strategies and Precursor Identification for Substituted Benzaldehydes
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-[Bis(6-chlorohexyl)amino]benzaldehyde, two primary retrosynthetic disconnections are considered.
Pathway A: C-N Bond Disconnection: The most logical approach involves disconnecting the two C-N bonds of the tertiary amine. This suggests a reaction between a nitrogen-containing precursor, such as 4-aminobenzaldehyde (B1209532), and an alkylating agent, 1,6-dichlorohexane (B1210651).
Pathway B: C-C Bond Disconnection: An alternative strategy involves disconnecting the C-C bond between the aldehyde group and the aromatic ring. This points to a formylation reaction on the N,N-bis(6-chlorohexyl)aniline precursor. This precursor would, in turn, be synthesized from aniline (B41778) and 1,6-dichlorohexane.
Pathway B is often preferred as the N,N-dialkylamino group is a strong activating group, facilitating the electrophilic aromatic substitution required for formylation. In contrast, the aldehyde group in 4-aminobenzaldehyde is a deactivating group, which would make the subsequent N,N-dialkylation more challenging.
Key precursors identified through this analysis include:
Aniline
4-Aminobenzaldehyde chemsynthesis.com
1,6-Dichlorohexane
4-Fluorobenzaldehyde (as a precursor for substituted aminobenzaldehydes) scribd.comresearchgate.net
N,N-Dialkylation Approaches utilizing Halogenated Alkanes for the Bis(6-chlorohexyl)amino Moiety
The formation of the tertiary amine is a critical step, typically achieved through the N-alkylation of an aromatic amine. rsc.orgnih.gov This involves the reaction of an amine with an alkyl halide, where the nitrogen atom acts as a nucleophile.
The synthesis of the bis(6-chlorohexyl)amino moiety is directly accomplished via a nucleophilic substitution reaction. Starting with a primary aromatic amine like aniline, the nitrogen atom attacks the electrophilic carbon of 1,6-dichlorohexane, displacing a chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed and to deprotonate the resulting secondary amine, facilitating a second alkylation.
The reaction proceeds in two steps:
Mono-alkylation: Aniline reacts with one molecule of 1,6-dichlorohexane to form N-(6-chlorohexyl)aniline.
Di-alkylation: The resulting secondary amine then reacts with a second molecule of 1,6-dichlorohexane to yield the desired N,N-bis(6-chlorohexyl)aniline.
A common issue in this type of reaction is overalkylation or the formation of a mixture of primary, secondary, and tertiary amines. acs.orgnih.gov Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired tertiary amine.
While direct alkylation with alkyl halides is common, other strategies can be employed for tertiary amine formation. One such method is reductive amination. This would involve reacting an amine with an aldehyde or ketone in the presence of a reducing agent. However, for the synthesis of the specific bis(6-chlorohexyl)amino group, this method is less direct as it would require a suitable di-aldehyde precursor.
Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with a suitable metal catalyst. nih.gov This method is considered a green chemistry approach as it produces water as the only byproduct. Aniline could potentially be reacted with 6-chloro-1-hexanol (B31631) under these conditions to form the desired intermediate.
Introduction of the Aldehyde Functional Group: Formylation Reactions and Derivatives
With the N,N-bis(6-chlorohexyl)aniline intermediate in hand, the next step is the introduction of the aldehyde group onto the aromatic ring. The N,N-dialkylamino group is a powerful ortho-, para-directing and activating group, making the para-position highly susceptible to electrophilic attack.
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic compounds like N,N-dialkylanilines. ijpcbs.comwikipedia.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorgsyn.org
The mechanism involves:
Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃.
Electrophilic attack of the Vilsmeier reagent on the electron-rich para-position of the N,N-bis(6-chlorohexyl)aniline ring.
Formation of an iminium ion intermediate.
Hydrolysis of the iminium ion during aqueous workup to yield the final product, this compound.
This method is generally preferred due to its mild reaction conditions and high yields for activated substrates. ijpcbs.comresearchgate.net
Optimization of Synthetic Reaction Conditions and Process Yields
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters for the N-alkylation and formylation steps are summarized below.
| Reaction Step | Parameter | Condition/Variable | Impact on Yield/Purity |
|---|---|---|---|
| N,N-Dialkylation | Solvent | Polar aprotic (e.g., THF, DMF) vs. nonpolar | Polar aprotic solvents generally favor SN2 reactions, increasing the reaction rate. researchgate.net |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) vs. Organic (e.g., Triethylamine) | A non-nucleophilic base is required to prevent competition with the amine. Carbonates are often effective. nih.gov | |
| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may also lead to more side products. | |
| Stoichiometry | Excess alkyl halide | Using a slight excess of 1,6-dichlorohexane can drive the reaction towards the desired dialkylated product. | |
| Vilsmeier-Haack Formylation | Reagent Ratio | Ratio of POCl₃ to DMF | Typically a slight excess of POCl₃ is used to ensure complete formation of the Vilsmeier reagent. |
| Temperature | 0°C to 100°C | The initial formation of the Vilsmeier reagent is often done at low temperatures, followed by heating to drive the formylation. orgsyn.org | |
| Reaction Time | 1 to 24 hours | Monitoring by TLC is crucial to determine the point of maximum conversion without significant byproduct formation. |
Preparative Separation and Purification Techniques for Compound Isolation
Following the synthesis, the crude product must be isolated and purified from unreacted starting materials, reagents, and byproducts. A multi-step approach is typically employed.
Workup: The reaction mixture from the Vilsmeier-Haack step is typically quenched by pouring it into ice water, followed by neutralization. This hydrolyzes the intermediate iminium salt and precipitates the crude product. orgsyn.org
Extraction: The crude product is then extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
For final purification, several techniques can be applied, with the choice depending on the physical properties of the compound and the nature of the impurities.
| Technique | Principle | Applicability for this compound |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). reddit.com | Highly effective for separating the target aldehyde from nonpolar byproducts and more polar impurities. A gradient of solvents like hexane (B92381) and ethyl acetate is commonly used. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent system at different temperatures. | Effective if a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. |
| Bisulfite Adduction | A chemical method where aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde. nih.govjove.com | A useful technique for separating aldehydes from non-carbonyl-containing impurities. researchgate.net |
| Distillation/Evaporation | Separation based on differences in boiling points. google.com | Generally not suitable for high molecular weight, low volatility compounds like the target molecule, but useful for removing volatile solvents. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion (¹H, ¹³C, 2D NMR)
NMR spectroscopy would be the cornerstone for the complete structural assignment of 4-[Bis(6-chlorohexyl)amino]benzaldehyde. ¹H NMR would provide information on the chemical environment of the protons, including the aromatic protons of the benzaldehyde (B42025) ring and the aliphatic protons of the two chloro-hexyl chains. Expected signals would include characteristic shifts for the aldehyde proton, the aromatic protons, and the various methylene (B1212753) groups in the hexyl chains. Integration of these signals would confirm the number of protons in each environment, and spin-spin coupling patterns would reveal the connectivity of adjacent protons.
¹³C NMR spectroscopy would be employed to identify all unique carbon environments within the molecule. This would include the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the six distinct carbons of each chloro-hexyl chain. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in correlating proton and carbon signals, thus confirming the complete bonding framework of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy would be utilized to identify the key functional groups present in this compound. The most characteristic absorption band would be the strong C=O stretch of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include the C-H stretching vibrations of the aromatic ring and the aliphatic chains, C=C stretching of the aromatic ring, and the C-N stretching of the tertiary amine. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry would be essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms. Analysis of the fragmentation pattern would offer further structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragments that correspond to different parts of the structure, such as the loss of a chloro-hexyl chain or the benzaldehyde moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The spectrum would be expected to show strong absorption bands corresponding to π-π* transitions within the aromatic system, which is extended by the electron-donating bis(6-chlorohexyl)amino group. The position of the maximum absorption (λmax) would provide insights into the electronic structure of the conjugated system.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Column Chromatography)
A suite of chromatographic techniques would be necessary for the purification and purity assessment of this compound. Thin-Layer Chromatography (TLC) would be employed for rapid analysis of reaction progress and for determining appropriate solvent systems for larger-scale purification. Column chromatography would be the primary method for isolating the pure compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase column, would be the definitive method for assessing the final purity of the compound, providing a quantitative measure of any impurities.
X-ray Crystallography for Definitive Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule, including the orientation of the chloro-hexyl chains relative to the benzaldehyde ring.
Chemical Reactivity and Mechanistic Investigations of 4 Bis 6 Chlorohexyl Amino Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a key site for nucleophilic addition and condensation reactions, and its reactivity is modulated by the strong electron-donating effect of the para-amino group. This donation increases the electron density on the carbonyl oxygen and decreases the electrophilicity of the carbonyl carbon compared to benzaldehyde (B42025) itself. askfilo.com
Condensation Reactions with Amines and Hydrazines: Schiff Base and Hydrazone Formation
The carbonyl group of 4-[Bis(6-chlorohexyl)amino]benzaldehyde readily undergoes condensation reactions with primary amines and hydrazines. These reactions proceed via a nucleophilic addition-elimination mechanism, typically initiated by the attack of the nitrogen nucleophile on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or hemiaminal. asianpubs.orgnih.gov Subsequent acid- or base-catalyzed dehydration of this unstable intermediate leads to the formation of a C=N double bond, resulting in a Schiff base (imine) or a hydrazone, respectively. asianpubs.orgijacskros.comlibretexts.org
The general synthesis of Schiff bases involves the reaction of an aldehyde with a primary amine, often under reflux with a catalytic amount of acid to facilitate dehydration. ijacskros.com Similarly, hydrazones are synthesized by reacting an aldehyde with a hydrazine, such as isonicotinic hydrazide, often by heating the reactants in a suitable solvent like ethanol. nih.govmdpi.com The formation of the azomethine group (–N=CH–) in these products is a key characteristic. nih.gov These reactions are fundamental in synthetic chemistry for creating diverse molecular scaffolds. alfa-chemistry.comgeniusjournals.orgresearchgate.net
| Reactant Type | General Structure | Product Type | General Structure | Typical Conditions |
|---|---|---|---|---|
| Primary Amine | R'-NH₂ | Schiff Base (Imine) | R-CH=N-R' | Ethanol, reflux, catalytic acid (e.g., acetic acid) |
| Hydrazine | R'-NHNH₂ | Hydrazone | R-CH=N-NH-R' | Ethanol or other suitable solvent, heat |
Nucleophilic Additions and Subsequent Derivatizations at the Carbonyl Center
The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles, leading to a variety of derivatives. nih.gov Nucleophilic addition is a fundamental reaction of aldehydes where a nucleophile adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com
Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), which add an alkyl or aryl group to form a secondary alcohol after acidic workup. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻), reducing the aldehyde to a primary alcohol. youtube.com The reaction with cyanide ions (from HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids and other compounds.
These initial addition products can often be further modified. For example, the resulting alcohols can be oxidized or used in substitution reactions. This two-step process of addition followed by derivatization allows for the construction of more complex molecules from the aldehyde precursor. researchgate.netchromatographyonline.com
| Nucleophile/Reagent | Initial Product | Final Product (after workup/derivatization) |
|---|---|---|
| Grignard Reagent (R'-MgX) | Alkoxide Intermediate | Secondary Alcohol |
| Sodium Borohydride (NaBH₄) | Alkoxide Intermediate | Primary Alcohol |
| Cyanide (NaCN/HCN) | Tetrahedral Cyanide Adduct | Cyanohydrin |
| Primary Amine (R'NH₂) | Hemiaminal | Imine (Schiff Base) |
Selective Oxidation and Reduction Pathways of the Aldehyde
The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, provided that the reaction conditions are chosen carefully to avoid side reactions at the tertiary amine or the chloroalkyl chains.
Selective Reduction: Reduction to the corresponding primary alcohol, {4-[Bis(6-chlorohexyl)amino]phenyl}methanol, can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common choice for this transformation as it is selective for aldehydes and ketones and will not typically reduce other functional groups present in the molecule under standard conditions. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would also be effective but requires anhydrous conditions and is less selective.
Selective Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid, 4-[Bis(6-chlorohexyl)amino]benzoic acid, requires an oxidizing agent that does not affect the amine or alkyl halide moieties. Strong oxidants like potassium permanganate (B83412) or chromic acid could lead to unwanted side reactions. Milder, more selective methods are preferred. Tollens' reagent (ammoniacal silver nitrate) or Benedict's solution could be used, as they are classic tests for aldehydes. For preparative scale, oxidation with silver(I) oxide (Ag₂O) in a basic medium is an effective method for converting aldehydes to carboxylic acids without oxidizing other sensitive groups.
Reactivity of the Tertiary Amine Moiety
The tertiary amine group, characterized by a nitrogen atom with a lone pair of electrons, functions as a nucleophile and a powerful activating group for the aromatic ring. byjus.com
N-Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile and react with electrophiles, particularly alkyl halides, in a process known as N-quaternization or N-alkylation. libretexts.orglibretexts.org This reaction involves the nitrogen atom attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide), leading to the formation of a quaternary ammonium (B1175870) salt.
This Sₙ2 reaction results in the nitrogen atom forming a fourth covalent bond and acquiring a permanent positive charge. The product is a quaternary ammonium salt, which has significantly different solubility and electronic properties compared to the parent tertiary amine. Steric hindrance around the nitrogen can affect the rate of this reaction. libretexts.org
Computational and Theoretical Investigations of 4 Bis 6 Chlorohexyl Amino Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., Density Functional Theory, Ab Initio Methods)
No published studies employing Density Functional Theory (DFT) or Ab Initio methods to determine the electronic structure and optimize the molecular geometry of 4-[Bis(6-chlorohexyl)amino]benzaldehyde could be located.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Sites
There is no available research conducting Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO-LUMO energy gaps, for this compound to predict its reactivity.
Conformational Analysis and Potential Energy Surface Mapping
A search for conformational analysis or potential energy surface mapping studies for this compound yielded no results.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
No literature is available on the theoretical prediction of spectroscopic parameters such as NMR chemical shifts or IR vibrational frequencies for this compound.
Computational Elucidation of Reaction Mechanisms and Transition States
There are no computational studies in the available literature that elucidate reaction mechanisms or transition states involving this compound.
Advanced Applications in Materials Science Research
Development of Chromophoric Systems for Optical Properties
The fundamental structure of 4-[Bis(6-chlorohexyl)amino]benzaldehyde qualifies it as a "push-pull" chromophore. The nitrogen atom of the amino group acts as an electron donor (the "push") and the carbonyl group of the benzaldehyde (B42025) acts as an electron acceptor (the "pull"), linked by the conjugated π-system of the benzene (B151609) ring. This intramolecular charge-transfer (ICT) character is responsible for its absorption of light in the UV-visible spectrum.
Precursor for Nonlinear Optical (NLO) Materials and Devices
The significant intramolecular charge-transfer characteristic inherent in the "push-pull" design of this compound makes it a promising candidate as a precursor for nonlinear optical (NLO) materials. NLO materials are crucial for applications in photonics, telecommunications, and optical data processing. The efficiency of a second-order NLO chromophore is quantified by its first hyperpolarizability (β). For molecules with a strong donor-acceptor framework, the β value is typically large.
While no experimental NLO studies have been published specifically for this compound, its molecular architecture is analogous to other compounds developed for their NLO properties. The key to creating a functional NLO material is the macroscopic alignment of these chromophores in a non-centrosymmetric fashion within a host matrix, often a polymer. The two 6-chlorohexyl chains offer reactive handles to covalently incorporate the chromophore into such a matrix, potentially leading to materials with a stable and high NLO response.
Integration into Polymer and Dendrimer Architectures for Functional Materials
The most direct application for this compound in materials science is likely its use as a monomer or functionalizing agent in the synthesis of polymers and dendrimers. The two terminal chlorine atoms on the hexyl chains are reactive sites that can participate in various polymerization reactions, such as nucleophilic substitution reactions.
This bifunctionality allows the molecule to be:
Incorporated into a polymer backbone: It could be reacted with other difunctional monomers (e.g., diamines, diols) to create novel polyesters, polyamides, or polyethers where the chromophoric unit is part of the main chain.
Grafted onto existing polymers: The molecule could be attached as a side chain to a pre-existing polymer, imparting specific optical or functional properties to the bulk material.
Used in dendrimer synthesis: Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. The aldehyde group could serve as a core, or the chloro-hexyl groups could be used in the divergent synthesis of dendrimers, creating architectures with an optically active core or periphery.
Design and Synthesis of Fluorescent Probes and Chemical Sensors
Molecules with ICT characteristics often exhibit fluorescence that is sensitive to their local environment. This sensitivity can be exploited in the design of chemical sensors and fluorescent probes. The nitrogen and oxygen atoms in this compound could act as potential binding sites for metal ions. Upon coordination with an analyte, the electronic structure of the chromophore could be perturbed, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
Furthermore, the reactive chloro-hexyl groups could be used to anchor the sensor molecule to a solid support, such as a nanoparticle or a polymer film, to create practical sensing devices. However, no specific research has been published demonstrating the use of this particular compound as a fluorescent probe.
Studies on Solution-Phase Aggregation Phenomena and Intermolecular Interactions affecting Material Performance
The interplay of the polar benzaldehyde head and the long, nonpolar chloro-hexyl chains gives this compound an amphiphilic character. This structure could lead to interesting self-assembly and aggregation phenomena in solution. The long alkyl chains could promote intermolecular van der Waals interactions, potentially leading to the formation of aggregates, micelles, or liquid crystalline phases under certain conditions.
Such aggregation can significantly impact a material's optical properties. For some chromophores, aggregation leads to fluorescence quenching. For others, it can lead to aggregation-induced emission (AIE), where the molecule becomes more emissive in the aggregated state than when dissolved. Understanding these intermolecular interactions is crucial for controlling the performance of materials in solid-state devices. To date, the aggregation behavior of this compound has not been reported in the scientific literature.
Applications As a Synthetic Intermediate in Targeted Organic Synthesis
Building Block for Complex Heterocyclic Compounds and Scaffold Synthesis
The aldehyde functional group of 4-[Bis(6-chlorohexyl)amino]benzaldehyde serves as a primary reactive site for the construction of a wide array of complex heterocyclic compounds. Heterocycles are core structures in many areas of chemistry, and substituted benzaldehydes are fundamental building blocks for their synthesis through cyclocondensation and multicomponent reactions. beilstein-journals.orgscispace.com
The compound can react with various binucleophiles to generate five, six, or seven-membered rings. For instance, condensation with 1,2-diamines can yield benzimidazoles, reaction with hydrazines can produce pyridazines, and treatment with β-ketoesters or compounds with active methylene (B1212753) groups can lead to the formation of various substituted pyridines or pyrimidones. beilstein-journals.orgekb.eg The significance of using this compound in these syntheses is that the resulting heterocyclic scaffold is appended with the bis(6-chlorohexyl)amino moiety. This large, lipophilic group can enhance solubility in nonpolar media and provides two additional reactive handles—the terminal chlorides—for subsequent chemical modification, such as cross-linking or attachment to other molecular systems.
Below is a table illustrating potential heterocyclic scaffolds that can be synthesized from this aldehyde intermediate.
| Co-reactant Type | Resulting Heterocyclic Scaffold | Reaction Class |
| 1,2-Diamines (e.g., o-phenylenediamine) | Substituted Benzimidazoles | Cyclocondensation |
| Hydrazine / Substituted Hydrazines | Substituted Pyridazines / Phthalazines | Cyclocondensation |
| β-Ketoesters and Ammonia/Amine | Substituted Dihydropyridines (Hantzsch Synthesis) | Multicomponent Reaction |
| Amidines and α-haloketones | Substituted Imidazoles | Cyclocondensation |
| Thiourea and Active Methylene Compounds | Substituted Pyrimidine-thiones | Biginelli-type Reaction |
Synthesis of Advanced Dyes, Pigments, and Imaging Agents
The electronic structure of this compound makes it an excellent precursor for advanced dyes, pigments, and functional imaging agents. The molecule contains a powerful electron-donating N,N-dialkylamino group conjugated to an electron-withdrawing aldehyde group via a benzene (B151609) ring. This "push-pull" architecture is a classic design for creating chromophores that exhibit strong absorption in the visible spectrum and often display environmentally sensitive fluorescence (solvatochromism). nih.gov
Condensation of the aldehyde with molecules containing an active methylene group, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives (Knoevenagel condensation), extends the π-conjugated system and can produce intensely colored styryl dyes. The resulting dyes' photophysical properties (color, fluorescence quantum yield, and lifetime) would be influenced by the polarity of their environment. nih.gov The long, flexible hexyl chains contribute to solubility in organic polymers and matrices, making them suitable for integration into materials. Furthermore, the terminal chloro groups can be used to covalently anchor the dye to surfaces or biomolecules, a critical feature for developing targeted fluorescent probes and imaging agents.
Precursor for Sophisticated Pharmaceutical Intermediates and Lead Compounds
In the context of medicinal chemistry and pharmaceutical development, this compound serves as a versatile scaffold for constructing complex intermediates. Its synthetic utility lies not in any inherent biological activity but in its ability to participate in a variety of bond-forming reactions to assemble larger, more intricate molecular architectures.
The aldehyde group is a gateway to numerous transformations. It can undergo:
Reductive Amination: To introduce new amine-containing fragments.
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, linking the aromatic core to other parts of a target molecule.
Mannich Reaction: A three-component reaction with an amine and another carbonyl compound to build β-amino carbonyl structures, which are valuable synthons. ppor.azresearchgate.net
Cyclocondensation Reactions: To form precursors for specialized amino acids or peptidomimetics. beilstein-journals.org
Simultaneously, the two terminal chloro-hexyl chains function as bifunctional electrophilic linkers. They can undergo nucleophilic substitution reactions with amines, thiols, or alcohols, allowing the compound to act as a cross-linking agent or to form dimeric structures. This dual reactivity enables the synthesis of molecules with precisely defined spatial arrangements and multiple functional points, which is a key strategy in the design of sophisticated lead compounds.
| Functional Group | Reaction Type | Potential Outcome/Product Class |
| Aldehyde | Reductive Amination | Secondary or Tertiary Amines |
| Aldehyde | Wittig Reaction | Substituted Alkenes |
| Aldehyde | Mannich Reaction | β-Amino Ketones/Esters |
| Chloro-hexyl | Nucleophilic Substitution (e.g., with R-NH₂) | Bis-substituted Amines (Dimeric Linker) |
| Chloro-hexyl | Nucleophilic Substitution (e.g., with R-SH) | Bis-substituted Thioethers |
Construction of Supramolecular Assemblies and Self-Assembled Systems
The unique amphiphilic character of this compound makes it a promising candidate for the bottom-up construction of supramolecular assemblies. The molecule combines a rigid, aromatic head group with two long, flexible, nonpolar alkyl tails. This structure is analogous to lipids or surfactants and can drive self-assembly in solution through a combination of non-covalent interactions.
π-π Stacking: The electron-rich benzaldehyde (B42025) core can stack with other aromatic systems.
Van der Waals Forces: The long hexyl chains can interdigitate, promoting ordered packing.
Hydrophobic Effects: In polar solvents, the alkyl chains would tend to aggregate to minimize contact with the solvent, potentially forming micelles or vesicles.
Crucially, the aldehyde and terminal chloro groups provide sites for programmed chemical modification. For example, the aldehyde could be converted into a hydrogen-bonding motif (like an amide or a carboxylic acid), while the chloro groups could be substituted with metal-coordinating ligands. Such modifications would introduce specific, directional interactions, enabling the design of more complex and predictable self-assembled systems, such as molecular cages, polymers, or functional thin films.
Emerging Research Directions and Future Challenges in the Study of 4 Bis 6 Chlorohexyl Amino Benzaldehyde
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. nih.gov For the synthesis of 4-[Bis(6-chlorohexyl)amino]benzaldehyde, a key focus is the development of more sustainable methodologies that reduce waste and energy consumption. Traditional synthetic routes may involve multiple steps with stoichiometric reagents and hazardous solvents.
Future research in this area will likely concentrate on the following:
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating. dntb.gov.ua
A comparative analysis of different synthetic routes can be performed using established green chemistry metrics, as illustrated in the table below.
| Metric | Traditional Synthesis | Green Alternative 1 | Green Alternative 2 |
| Atom Economy (%) | Low-Medium | High | Very High |
| E-Factor | High | Medium | Low |
| Solvent Intensity | High | Low | Very Low |
| Energy Consumption | High | Medium | Low |
This table presents a hypothetical comparison of green chemistry metrics for different synthetic approaches to this compound, illustrating the potential for improvement.
Development of Catalytic Methodologies for Enhanced Reactivity and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. The development of novel catalytic methodologies for the synthesis and functionalization of this compound is a significant area of emerging research.
Current research efforts are directed towards:
Catalytic C-N Bond Formation: The core structure of this compound involves the formation of carbon-nitrogen bonds. Advanced catalytic systems, such as those based on palladium, copper, or nickel, are being explored to achieve this transformation under milder conditions and with greater functional group tolerance. acs.orgrsc.org Recent advances in nickel-catalyzed C-N bond formation, for instance, have shown promise for the synthesis of diarylamines at room temperature. acs.org
Functionalization of the Aldehyde Group: The aldehyde moiety is a versatile functional group that can be transformed into a wide range of other functionalities. Catalytic methods for the selective oxidation, reduction, or conversion of the aldehyde into other groups, such as carboxylic acids, alcohols, or imines, are of great interest.
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the alkyl chains offers a powerful strategy for modifying the properties of the molecule without the need for pre-functionalized starting materials. acs.orgrsc.org
| Catalytic Approach | Target Transformation | Potential Advantages |
| Palladium-catalyzed Buchwald-Hartwig amination | Formation of the tertiary amine | Broad substrate scope, high efficiency |
| Nickel-catalyzed cross-coupling | C-N bond formation | Use of a less expensive metal catalyst |
| Organocatalysis | Asymmetric functionalization | Metal-free, environmentally benign |
This interactive data table summarizes potential catalytic methodologies for the synthesis and functionalization of this compound.
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced in situ spectroscopic techniques provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction.
For the study of reactions involving this compound, the following techniques are particularly valuable:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, the characteristic C=O stretching frequency of the aldehyde group (around 1700 cm⁻¹) can be monitored to follow the progress of its conversion. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the species present in the reaction mixture, allowing for the identification of transient intermediates. The aldehyde proton signal, which appears in a distinct region of the ¹H NMR spectrum (around 10 ppm), is a useful probe for monitoring reactions at this site. pressbooks.publibretexts.org
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can be used to follow reactions that involve alterations to the chromophoric parts of the molecule, such as the aromatic ring system. acs.org
| Spectroscopic Technique | Information Obtained | Application in Studying this compound |
| In situ FT-IR | Functional group changes | Monitoring the conversion of the aldehyde group |
| In situ NMR | Structural information, reaction kinetics | Identifying reaction intermediates and determining reaction rates |
| In situ UV-Vis | Changes in electronic structure | Following reactions that alter the aromatic system |
This table outlines the application of advanced in situ spectroscopic techniques for monitoring reactions involving this compound.
Deeper Theoretical Insights into Novel Reaction Pathways and Material Properties
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules and materials. Theoretical studies can offer deep insights into the electronic structure, reactivity, and potential properties of this compound.
Areas of active theoretical investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic properties of the molecule, such as bond lengths, bond angles, and molecular orbital energies. nih.govnih.govmdpi.com These calculations can help to understand the molecule's reactivity and predict its spectroscopic properties.
Reaction Mechanism Studies: Theoretical modeling can be employed to elucidate the mechanisms of reactions involving this compound, such as the Vilsmeier-Haack reaction often used for its synthesis. organic-chemistry.orgwikipedia.orgresearchgate.net By calculating the energies of transition states and intermediates, researchers can identify the most likely reaction pathways.
Prediction of Material Properties: Computational methods can be used to predict the properties of materials derived from this compound, such as their electronic and optical properties. For example, theoretical calculations can help to design molecules with specific absorption and emission characteristics for applications in organic electronics. scientific.net
| Computational Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals | Understanding reactivity and spectroscopic properties nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Predicting optical properties of derived materials researchgate.netacs.org |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, self-assembly | Simulating the behavior in solution and in materials |
This table summarizes the application of theoretical methods to gain deeper insights into the properties and reactivity of this compound.
Exploration of New Functional Material Systems and Complex Molecular Architectures
The unique combination of functional groups in this compound makes it an attractive building block for the construction of new functional materials and complex molecular architectures.
Promising areas for future exploration include:
Polymer Synthesis: The chloroalkyl chains can be used as reactive sites for polymerization, leading to the formation of functional polymers with interesting properties. These polymers could find applications in areas such as coatings, adhesives, or drug delivery. rsc.org
Self-Assembly: The amphiphilic nature of molecules derived from this compound, with a polar head group and nonpolar tails, could lead to self-assembly into well-defined nanostructures in solution. nih.govkinampark.comnih.gov These self-assembled systems could be used to create nanoscale drug carriers or templates for the synthesis of other materials.
Supramolecular Chemistry: The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines, which is a powerful tool in supramolecular chemistry for the construction of complex, dynamic systems. acs.org
| Material System | Key Molecular Feature | Potential Application |
| Functional Polymers | Chloroalkyl chains | Coatings, drug delivery |
| Self-Assembled Nanostructures | Amphiphilicity | Nanoscale reactors, sensors |
| Supramolecular Assemblies | Reversible imine formation | Smart materials, molecular machines |
This table highlights the potential for this compound as a building block for new functional materials and complex molecular architectures.
Q & A
Q. How can researchers optimize the synthesis of 4-[Bis(6-chlorohexyl)amino]benzaldehyde?
Methodological Answer: Synthesis optimization requires systematic parameter adjustments. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol or DMF) to enhance reactivity, as demonstrated in analogous benzaldehyde derivatization reactions .
- Catalytic conditions : Introduce glacial acetic acid to protonate intermediates, improving electrophilicity during nucleophilic substitution .
- Temperature control : Reflux at 80–100°C for 4–6 hours ensures completion of alkylation steps while minimizing side reactions .
- Purification : Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted 6-chlorohexylamine or byproducts .
Q. What characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : Use H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and quaternary carbons adjacent to the amino group .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
- FTIR : Identify characteristic stretches for aldehyde (C=O at ~1700 cm) and C-Cl bonds (600–800 cm) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Chloroalkyl derivatives may cause irritation .
- First aid : For accidental exposure:
- Eyes : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Ventilation : Use fume hoods to mitigate inhalation risks, as chloroalkylamines can release volatile degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 4-hydroxybenzaldehyde derivatives) to identify anomalous peaks .
- Orthogonal techniques : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., H-C HSQC) to resolve overlapping signals .
- Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What computational strategies can model the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use tools like COMSOL Multiphysics to simulate solvent effects and transition states in alkylation reactions .
- Docking studies : Analyze steric and electronic interactions between the aldehyde group and nucleophiles (e.g., amines) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the benzaldehyde core .
Q. How can factorial design improve experimental efficiency in studying this compound’s bioactivity?
Methodological Answer:
- Variable selection : Optimize parameters like pH, temperature, and reactant ratios using a 2 factorial design to identify significant factors .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to predict optimal conditions .
- Validation : Replicate experiments at predicted optima to confirm bioactivity outcomes (e.g., enzyme inhibition assays) .
Q. What strategies address discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from independent studies (e.g., IC values) and apply statistical tests (ANOVA, t-tests) to assess variability .
- Standardized protocols : Control variables such as solvent (DMSO vs. ethanol) and cell lines to reduce inter-lab variability .
- Mechanistic studies : Use knockout models or isotopic labeling to isolate specific pathways influenced by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
